2-Methyl-1-(2-nitrophenyl)-1H-imidazole
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Overview
Description
2-Methyl-1-(2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 2-position and a nitrophenyl group at the 1-position of the imidazole ring
Mechanism of Action
Target of Action
Imidazole derivatives, which include “2-Methyl-1-(2-nitrophenyl)-1H-imidazole”, are known to have high biological activity . They are used in practice as antibiotics, dyes, electroluminescent materials, organic semiconductors, DNA-binding agents, and more . They are also inhibitors of kinases, enzymes that catalyze phosphate group transfer from ATP .
Mode of Action
For example, some imidazole derivatives inhibit enzymes, while others bind to DNA .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 2-Methyl-1-(2-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
2-Methyl-1-(2-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-imidazole: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity and applications.
1-(2-Nitrophenyl)-1H-imidazole: Lacks the methyl group, which can influence its physical properties and reactivity.
2-Methyl-4-nitro-1H-imidazole:
Uniqueness
2-Methyl-1-(2-nitrophenyl)-1H-imidazole is unique due to the specific positioning of the methyl and nitrophenyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-1-(2-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQAHMNBIOXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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